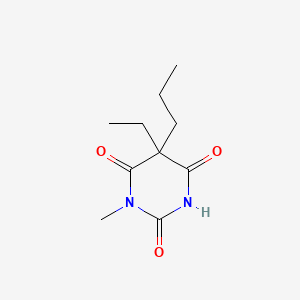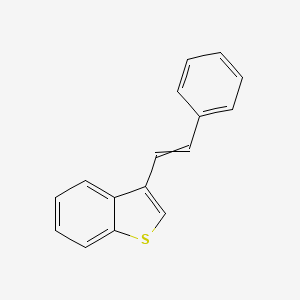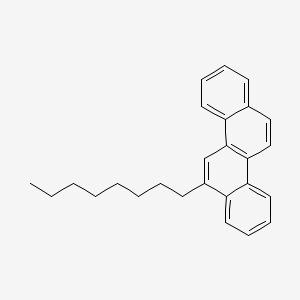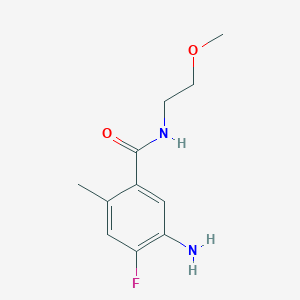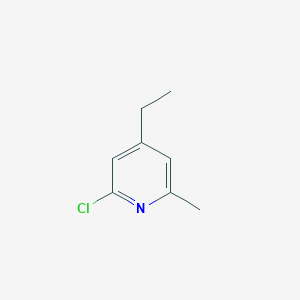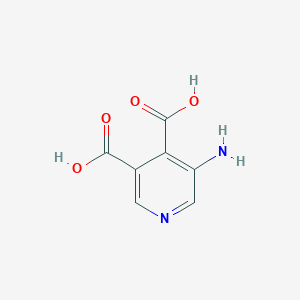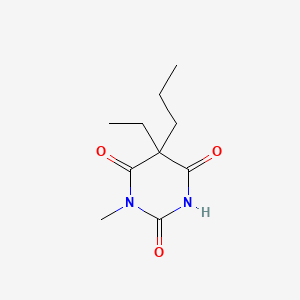methanone CAS No. 208111-40-4](/img/structure/B13936628.png)
[4-(Aminomethyl)-4-fluoro-1-piperidinyl](3,4-dichlorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone: is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with an aminomethyl group and a fluorine atom, along with a methanone group attached to a dichlorophenyl ring. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors. For example, starting from a suitable amine and a ketone, the piperidine ring can be formed via reductive amination.
Introduction of Substituents: The aminomethyl and fluoro groups can be introduced through nucleophilic substitution reactions. For instance, the fluorine atom can be introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).
Attachment of the Methanone Group: The methanone group can be introduced through acylation reactions using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production of 4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the methanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can be used to replace the fluorine atom or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium azide (NaN3) and various halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group may yield an aldehyde or carboxylic acid, while reduction of the methanone group may produce an alcohol.
科学研究应用
Chemistry
In chemistry, 4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms, receptor binding, and other biochemical processes.
Medicine
In the field of medicine, 4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or antimicrobial effects, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials, agrochemicals, and specialty chemicals. Its unique properties make it suitable for various applications, including catalysis and material science.
作用机制
The mechanism of action of 4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone: This compound shares a similar piperidine structure but differs in the substitution pattern on the phenyl ring.
4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone: Similar to the target compound but with a different halogen substitution.
4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone: This compound has two fluorine atoms on the phenyl ring instead of chlorine.
Uniqueness
The uniqueness of 4-(Aminomethyl)-4-fluoro-1-piperidinylmethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
208111-40-4 |
|---|---|
分子式 |
C13H15Cl2FN2O |
分子量 |
305.17 g/mol |
IUPAC 名称 |
[4-(aminomethyl)-4-fluoropiperidin-1-yl]-(3,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C13H15Cl2FN2O/c14-10-2-1-9(7-11(10)15)12(19)18-5-3-13(16,8-17)4-6-18/h1-2,7H,3-6,8,17H2 |
InChI 键 |
AUMKSCKMXHJWOK-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1(CN)F)C(=O)C2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


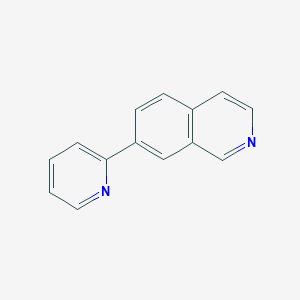
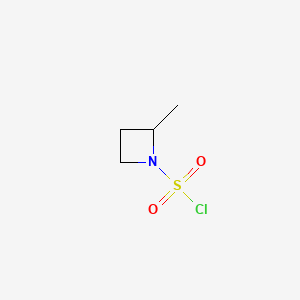

![2,6-Diazaspiro[3.3]heptane dihydrobromide](/img/structure/B13936575.png)
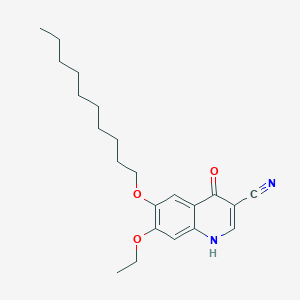
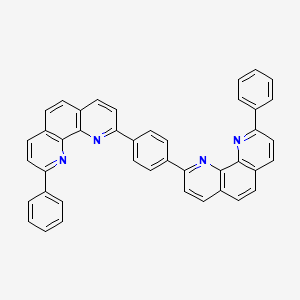
![n-[2-(3-Methoxyphenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13936599.png)
